molecular formula C11H16Cl2N2O B13003301 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine

2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine

Cat. No.: B13003301
M. Wt: 263.16 g/mol
InChI Key: PQOKGEOBAJFVOQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine is a substituted benzene-1,4-diamine derivative characterized by a 3-ethoxypropyl group attached to the N1 position and chlorine atoms at the 2- and 6-positions of the aromatic ring. This compound belongs to a class of aromatic diamines widely utilized in pharmaceutical and materials science research.

Properties

Molecular Formula

C11H16Cl2N2O

Molecular Weight

263.16 g/mol

IUPAC Name

2,6-dichloro-1-N-(3-ethoxypropyl)benzene-1,4-diamine

InChI

InChI=1S/C11H16Cl2N2O/c1-2-16-5-3-4-15-11-9(12)6-8(14)7-10(11)13/h6-7,15H,2-5,14H2,1H3

InChI Key

PQOKGEOBAJFVOQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC1=C(C=C(C=C1Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2,6-Dichlorobenzonitrile Intermediate

Parameter Condition/Details Outcome/Notes
Starting material 2-chloro-6-nitrobenzonitrile Prepared via reaction of 1,2-dichloro-3-nitrobenzene with metal cyanides in aprotic amides
Reagents Chlorine gas (Cl2) Used for denitrochlorination
Solvent None (solvent-free process) Enhances economic viability
Temperature 100–200°C Optimal for selective de-nitrochlorination
Reaction time 5–10 hours Ensures high conversion
Yield 73–80% (2,6-dichlorobenzonitrile) High purity product after purification
Purification Reflux in methanol, crystallization at 10°C Removes impurities and by-products

This process is scalable and suitable for industrial production, providing a high-purity intermediate for further functionalization.

Conversion to 1,4-Diamino Derivative

The nitrile group is converted to an amino group via reduction:

The reaction conditions are carefully controlled to avoid dehalogenation of the 2,6-dichloro substituents.

Alkylation with 3-Ethoxypropyl Group

Parameter Condition/Details Outcome/Notes
Alkylating agent 3-Ethoxypropyl bromide or chloride Provides the ethoxypropyl side chain
Base Mild base such as potassium carbonate or sodium hydride Facilitates nucleophilic substitution
Solvent Polar aprotic solvents (e.g., DMF, DMSO) Enhances reaction rate and selectivity
Temperature 50–80°C Prevents side reactions
Reaction time Several hours (4–12 h) Ensures complete alkylation
Purification Column chromatography or recrystallization Yields pure 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine

This step requires careful stoichiometric control to avoid dialkylation or reaction at the other amino group.

Research Findings and Optimization Data

While direct literature on this exact compound’s preparation is limited, analogous aromatic diamine alkylation reactions provide insights:

  • Catalyst and base selection significantly affect yield and selectivity. For example, NaOH and NaHCO3 bases have been shown to provide high yields in related amide and amine syntheses.
  • Solvent choice impacts reaction efficiency; toluene and polar aprotic solvents like DMF or DMSO are preferred for alkylation steps, though water and protic solvents often inhibit reaction progress.
  • Temperature control is critical; elevated temperatures (80–100°C) favor reaction completion but must be balanced to prevent decomposition or side reactions.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Key Parameters Yield/Outcome
1 Halogenation/Nitration Chlorine gas, 1,2-dichloro-3-nitrobenzene 100–200°C, solvent-free 73–80% 2,6-dichlorobenzonitrile
2 Reduction of nitrile/nitro Pd/C hydrogenation or chemical reduction Mild conditions to preserve Cl High purity 1,4-diamino derivative
3 N-alkylation 3-ethoxypropyl halide, base (K2CO3/NaH) 50–80°C, polar aprotic solvent High yield of target compound

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.

Scientific Research Applications

2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine is used in various scientific research applications:

Mechanism of Action

The mechanism of action for 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and amine groups allow it to form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacological Potential: The imidazoline derivative’s clinical use underscores the importance of heterocyclic substituents in drug design. The target compound’s ether chain may offer advantages in blood-brain barrier penetration or prodrug formulations.
  • Crystallography : Benzylidene analogs demonstrate how substituent polarity (e.g., fluorine vs. methoxy groups) directs intermolecular interactions, a consideration for designing the target compound’s solid-state properties .

Biological Activity

2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H14Cl2N2O
  • Molecular Weight : 249.14 g/mol
  • CAS Number : 1695751-20-2

The biological activity of 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine can be attributed to its ability to interact with various biological targets. The compound's structure suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity :
    • Studies have shown that related compounds in the benzene-diamine class possess significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus . The specific activity of 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine against these bacteria remains to be fully characterized.
  • Anticancer Potential :
    • Preliminary research suggests that similar compounds may exhibit cytotoxic effects on cancer cell lines. For instance, cyclometallated complexes derived from related structures have shown effectiveness against ovarian and melanoma cancer cells .
  • Neuroprotective Effects :
    • Some studies indicate that compounds with similar structures may provide neuroprotective benefits by modulating oxidative stress and inflammation pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various substituted benzene-diamines, including derivatives of 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine. The results indicated that these compounds significantly inhibited the growth of S. aureus with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of related compounds on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range against cervical and ovarian cancer cells, suggesting a potential for further development as anticancer agents .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusGrowth inhibition (MIC values)
AnticancerOvarian cancer cellsCytotoxicity (IC50 values)
NeuroprotectiveNeuronal cell linesReduced oxidative stress

Q & A

Q. What are the recommended synthetic routes for 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine?

The synthesis typically involves sequential functionalization of the benzene-1,4-diamine backbone. A plausible route includes:

Chlorination : Introduce chlorine atoms at the 2- and 6-positions via electrophilic substitution using Cl₂/FeCl₃ or SOCl₂ under anhydrous conditions.

N1-Alkylation : React the dichlorinated intermediate with 3-ethoxypropyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or under solvent-free conditions to minimize side reactions .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Q. Key Considerations :

  • Monitor reaction progress via TLC.
  • Optimize stoichiometry to avoid over-alkylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm) and ethoxypropyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) confirm substitution patterns. Chlorine atoms deshield adjacent protons .
  • IR Spectroscopy : Peaks at ~1630 cm⁻¹ (C=N stretch if imine intermediates exist) and ~750 cm⁻¹ (C-Cl stretch) .
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z 245.11 (calculated for C₁₁H₁₄Cl₂N₂O) .

Validation : Cross-reference with computational simulations (e.g., DFT) for structural confirmation.

Q. How does the compound’s stability vary under different storage conditions?

  • Light Sensitivity : Store in amber vials to prevent photodegradation, as structural analogs like benzene-1,4-diamine derivatives are prone to oxidation .
  • Temperature : Stable at 4°C for short-term storage; for long-term, use –20°C under inert gas (N₂/Ar) to inhibit hydrolysis of the ethoxypropyl group .
  • Solution Stability : Avoid aqueous buffers at pH > 8 to prevent dechlorination or amine degradation.

Advanced Research Questions

Q. What role does the 3-ethoxypropyl substituent play in pharmacological activity?

The ethoxypropyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted applications. Comparative studies with analogs (e.g., imidazole-substituted derivatives) show that longer alkoxy chains (e.g., ethoxy vs. methoxy) increase binding affinity to hydrophobic enzyme pockets . Methodological Tip : Use molecular docking (AutoDock Vina) to model interactions with target proteins like NF-κB or cytochrome P450 .

Q. How can crystallographic challenges posed by chlorine atoms be addressed?

  • Data Collection : Use high-resolution synchrotron radiation to resolve electron density ambiguities caused by Cl atoms.
  • Refinement : Employ SHELXL with anisotropic displacement parameters for Cl and N atoms. Constrain C-Cl bond lengths to 1.72–1.74 Å during refinement .
  • Polymorphism Screening : Explore conformational flexibility via temperature-dependent crystallography (100–300 K) to identify stable polymorphs .

Q. What mechanistic insights explain contradictions in synthetic yields?

Discrepancies in yields (e.g., 70% vs. 90%) arise from:

  • Reaction Kinetics : Higher temperatures accelerate alkylation but may promote side reactions (e.g., di-alkylation).
  • Catalyst Choice : Pd/C vs. SnCl₂·2H₂O in reductive steps affects nitro-to-amine conversion efficiency .
    Resolution : Perform kinetic studies (e.g., in situ FTIR) to map intermediate formation and optimize time-temperature profiles .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Electron-Withdrawing Groups : 2,6-Dichloro substitution enhances electrophilicity, improving reactivity in cross-coupling reactions.
  • Side Chain Flexibility : Replace 3-ethoxypropyl with rigid moieties (e.g., benzyl) to study steric effects on bioactivity.
    Validation : Synthesize a library of derivatives and assay against target enzymes (e.g., kinases) using SPR or fluorescence polarization .

Q. What analytical strategies resolve conflicting bioassay data?

  • Dose-Response Curves : Use Hill slope analysis to differentiate partial agonists from antagonists.
  • Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with assays .
  • Control Experiments : Include reference compounds (e.g., BPA, triclosan) to validate assay conditions .

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